1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
1-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-21-10-12(9-19-21)13-4-3-11(7-17-13)8-18-16(24)14-5-6-15(23)22(2)20-14/h3-7,9-10H,8H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIJDXEXHJROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 37687-18-6) is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates multiple heterocyclic components, notably pyrazole and pyridine rings, which are known for their diverse biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 324.34 g/mol. The presence of functional groups such as carboxamide enhances its solubility and reactivity, making it a candidate for various biological evaluations.
Antimicrobial Properties
Research indicates that pyrazole derivatives often exhibit antimicrobial activities. The structural characteristics of this compound suggest that it may share these properties due to the presence of the pyrazole and pyridine moieties, which can enhance binding interactions with microbial targets .
Anticancer Activity
The compound has been evaluated for anticancer properties due to its ability to interfere with cellular processes. Pyrazole derivatives are recognized for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Initial studies have indicated that similar compounds within this class show promising results against cancer cell lines .
Anti-inflammatory Effects
Recent investigations into related compounds have highlighted their anti-inflammatory effects, suggesting that the carboxamide group in this compound may facilitate interactions that modulate inflammatory pathways. This potential activity warrants further exploration in preclinical models.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways associated with disease processes.
- Receptor Modulation : The structural features may allow the compound to act as an antagonist or agonist at specific receptors, influencing cellular signaling cascades.
- DNA Interaction : Some pyrazole derivatives have shown the capability to interact with DNA, leading to genotoxic effects that could be leveraged in cancer therapy .
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activity of related compounds:
Scientific Research Applications
Research indicates that this compound may possess significant biological activities, which can be categorized into several key areas:
Anticancer Activity
Preliminary studies have shown that 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. This effect may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within the microbes.
Neuroprotective Effects
Research has suggested that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Structure-Activity Relationship (SAR)
A detailed Structure-Activity Relationship (SAR) analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Key findings include:
- Pyrazole and Pyridine Moieties : These structural components are essential for maintaining the compound's biological efficacy.
- Substituent Variations : Alterations in the methyl or carboxamide groups can significantly affect potency and selectivity towards specific biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various applications:
Anticancer Studies
In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Research
A study assessing the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Neuroprotection Trials
In animal models of neurodegeneration, administration of the compound showed significant improvements in cognitive function and reduced neuronal death, highlighting its potential for treating conditions like Alzheimer's disease.
Chemical Reactions Analysis
Core Pyridazine Reactivity
The 6-oxo-1,6-dihydropyridazine moiety serves as a reactive site for nucleophilic substitution and oxidation:
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Chlorination : Treatment with POCl₃ converts the 6-oxo group to a chloro substituent, enabling subsequent displacement reactions (e.g., with amines) .
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Nucleophilic Substitution : The 3-carboxamide group and 6-position are susceptible to nucleophilic attack. For example, the 6-chloro intermediate reacts with amines (e.g., 1-(4-fluorophenyl)-N-methylmethanamine) under microwave heating (80–120°C, 30–60 min) to form substituted derivatives .
Amide Bond Formation
The carboxamide group is synthesized via coupling reactions:
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Coupling Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) facilitates the reaction between pyridazine-3-carboxylic acid derivatives and amines (e.g., (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine) in DMF or dichloromethane .
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Activation : Pre-activation of the carboxylic acid with POCl₃ or SOCl₂ generates an acyl chloride intermediate for efficient amidation .
Pyrazole Ring Reactivity
The 1-methyl-1H-pyrazol-4-yl group participates in:
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Electrophilic Substitution : Directed by the pyrazole’s nitrogen atoms, halogenation or nitration occurs at the 4-position under acidic conditions (e.g., H₂SO₄/HNO₃) .
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Coordination Chemistry : The pyrazole nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .
Pyridine Ring Functionalization
The pyridin-3-ylmethyl group undergoes:
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Reductive Amination : Reacts with aldehydes/ketones and NaBH₄ to form secondary amines .
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Cross-Coupling : Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduce aryl groups at the 2-position.
Oxidation and Reduction Pathways
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | O₂ (air), EtOH, reflux | Aromatic pyridazine | 75–90 | |
| Reduction | H₂, Pd/C, MeOH | 1,2,3,6-Tetrahydropyridazine | 60–75 |
Comparative Reactivity of Structural Analogs
Data from analogous compounds (e.g., EVT-2559205 and pyrazolo[3,4-b]pyridines ) highlight trends:
| Feature | Reactivity Trend | Example Transformation |
|---|---|---|
| Pyridazine 6-Oxo | More reactive than pyridine N-oxides | Chlorination with POCl₃ (≥95% purity) |
| Pyrazole 4-Position | Higher electrophilicity vs. pyridine C-H bonds | Bromination (NBS, 70% yield) |
Mechanistic Insights
Q & A
Basic: What synthetic methodologies are recommended for preparing derivatives of 1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?
A general approach involves coupling pyridazine-carboxamide scaffolds with substituted pyrazole or pyridine intermediates. For example, describes a procedure using DMF as a solvent, EDCI/HOBt as coupling agents, and triethylamine as a base. Key steps include:
- Stirring intermediates with activating agents (e.g., EDCI/HOBt) for 30 minutes.
- Adding aryl/heteroaryl amines or halides (e.g., 1-methylpyrazole derivatives) under room temperature conditions.
- Purification via preparative TLC or recrystallization (ethanol is commonly used).
Yield optimization (35–79%) depends on steric/electronic effects of substituents .
Basic: What analytical techniques are critical for characterizing this compound and its analogs?
Routine characterization includes:
- 1H NMR (DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., methyl groups at δ 2.21–2.66 ppm; pyridazine protons at δ 7.5–8.6 ppm) .
- LCMS/ESI-MS for molecular weight validation (e.g., m/z 392.2–437.1 observed in pyrazole/pyridazine derivatives) .
- HPLC for purity assessment (>97% in optimized syntheses) .
Advanced: How can researchers address low yields in the coupling of pyridazine and pyrazole moieties?
Low yields may stem from steric hindrance or poor nucleophilicity of intermediates. Strategies include:
- Pre-activation of carboxamide groups using EDCI/HOBt to enhance reactivity .
- Solvent optimization : DMF or DCM often improves solubility of aromatic intermediates .
- Temperature modulation : Elevated temperatures (40–60°C) may accelerate sluggish reactions but risk decomposition .
Advanced: How should researchers resolve contradictions between NMR and LCMS purity data?
Discrepancies may arise from residual solvents or rotamers. Mitigation steps:
- NMR integration : Quantify residual DMSO or water peaks to assess solvent interference .
- LCMS mobile phase optimization : Use acidic modifiers (e.g., 0.1% formic acid) to reduce peak tailing and improve resolution .
- Heteronuclear NMR (13C/HSQC) to confirm ambiguous proton assignments in crowded aromatic regions .
Basic: What safety precautions are essential when handling this compound?
Refer to analogs like 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 1442437-21-9) in :
- Use PPE (gloves, lab coat) to avoid dermal exposure.
- Work in a fume hood to prevent inhalation of fine particles.
- Store at 2–8°C in airtight containers to minimize hydrolysis .
Advanced: How can stability studies be designed for pyridazine-carboxamide derivatives under varying pH conditions?
- Accelerated degradation assays : Incubate compounds in buffers (pH 1–10) at 37°C for 24–72 hours.
- Monitor degradation via HPLC-DAD to track loss of parent compound and formation of hydrolytic byproducts (e.g., pyridazine ring-opening products) .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Basic: How to design bioactivity assays for this compound targeting kinase inhibition?
Methodology from for quinazoline derivatives can be adapted:
- Enzyme inhibition assays : Use recombinant kinases (e.g., PI3Kα) with ATP-Glo™ luminescence kits.
- Cellular assays : Test anti-proliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays (IC50 determination) .
Advanced: What environmental impact assessment strategies apply to this compound?
Follow Project INCHEMBIOL guidelines ( ):
- Biodegradation studies : Use OECD 301B tests to evaluate half-life in aquatic systems.
- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae (OECD 202/201) .
Advanced: How can computational modeling predict regioselectivity in pyridazine functionalization?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for substitution at C3 vs. C5 positions.
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize synthetically accessible regions .
Advanced: What strategies optimize regioselective alkylation of pyrazole-pyridazine hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
